

# An In-depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (R)-tert-Butyl azepan-3-ylcarbamate

**Cat. No.:** B595382

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**(R)-tert-Butyl azepan-3-ylcarbamate** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a seven-membered azepane ring with a Boc-protected amine at the 3-position, renders it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in synthetic workflows.

## Core Physicochemical Properties

While specific experimental data for some properties of **(R)-tert-Butyl azepan-3-ylcarbamate** are not widely published, the following table summarizes its key identifiers and known characteristics. The tert-butoxycarbonyl (Boc) protecting group makes the amine functionality less nucleophilic, allowing for selective reactions at other positions of the molecule.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	214.30 g/mol	<a href="#">[1]</a>
CAS Number	1354351-56-6	<a href="#">[1]</a>
Appearance	Solid (predicted/supplier data)	
Melting Point	Data not available in search results	
Boiling Point	Data not available in search results	
Solubility	Data not available in search results	

## Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. Below are standard protocols for determining key physicochemical properties applicable to **(R)-tert-Butyl azepan-3-ylcarbamate**.

### Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad range can indicate the presence of impurities.

Method: Mel-Temp Apparatus[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[\[2\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[2][5]
- Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

## Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property. The following micro-method is suitable for small sample quantities.

Method: Capillary Method[6][7][8]

- Sample Preparation: A small amount of the liquid is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).
- Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

## Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and biological testing.

General Protocol for Amine Derivatives[9][10][11][12]

- Solvent Selection: A range of solvents of varying polarity should be tested, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH), and common organic solvents

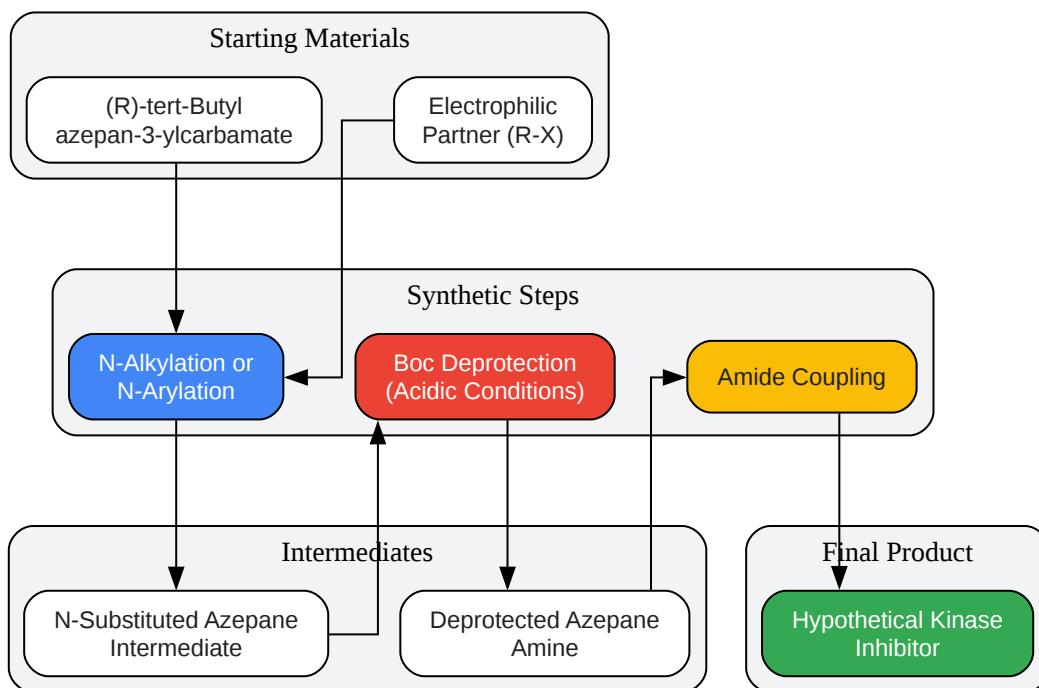
(e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexane).[12]

- Procedure:
  - To a small, known amount of the compound (e.g., 1-5 mg) in a vial, a small volume of the solvent (e.g., 0.1 mL) is added.
  - The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).
  - The mixture is visually inspected for the dissolution of the solid.
  - If the solid dissolves, more solute is added until saturation is reached. If the solid does not dissolve, more solvent is added incrementally.
- Classification: The solubility can be qualitatively classified (e.g., soluble, partially soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.[11] Due to the presence of the basic azepane nitrogen, **(R)-tert-Butyl azepan-3-ylcarbamate** is expected to be soluble in acidic aqueous solutions. Its solubility in organic solvents will depend on the overall polarity of the molecule.

## Role in Synthetic Workflows

**(R)-tert-Butyl azepan-3-ylcarbamate** is a valuable chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The azepane scaffold is a key feature in a number of biologically active compounds, including kinase inhibitors.[13][14][15][16] The Boc-protected amine allows for the selective functionalization of other parts of the molecule before the amine is deprotected for subsequent reactions.

The following diagram illustrates a generalized synthetic workflow where **(R)-tert-Butyl azepan-3-ylcarbamate** serves as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

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Caption: Synthetic workflow for a hypothetical kinase inhibitor.

This workflow highlights the strategic use of **(R)-tert-Butyl azepan-3-ylcarbamate**. The initial step involves the functionalization of the azepane nitrogen. Subsequently, the Boc protecting group is removed under acidic conditions to liberate the primary amine. This amine can then undergo further reactions, such as an amide coupling, to build the final, more complex target molecule. This step-wise approach, enabled by the Boc protecting group, is fundamental in modern organic synthesis.

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